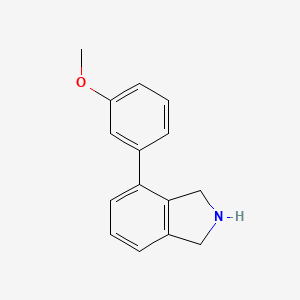

4-(3-Methoxyphenyl)isoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-13-6-2-4-11(8-13)14-7-3-5-12-9-16-10-15(12)14/h2-8,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXRXOQAMQOXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC3=C2CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)isoindoline: Molecular Structure, Stereochemistry, and Synthetic Strategies

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)isoindoline, a substituted isoindoline of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is nascent, this document synthesizes established principles and methodologies for the synthesis, stereochemical analysis, and characterization of closely related aryl-substituted isoindolines. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and work with this class of compounds.

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Its derivatives have shown a wide range of biological activities, making novel analogs like this compound attractive targets for discovery programs.[1][2]

PART 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a bicyclic system with a benzene ring fused to a pyrrolidine ring. A 3-methoxyphenyl group is attached at the 4-position of the isoindoline core.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| LogP | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Note: These properties are predicted using computational models and should be confirmed experimentally.

The presence of the methoxy group and the nitrogen atom in the isoindoline ring suggests potential for hydrogen bonding and dipole-dipole interactions, which can influence its solubility, membrane permeability, and interactions with biological targets.

PART 2: Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 3-bromophthalide with 3-methoxyphenylboronic acid via a Suzuki coupling, followed by reduction and cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure

The following protocol is a generalized procedure based on known syntheses of similar compounds and should be optimized for the specific substrate.

Step 1: Suzuki Coupling

-

To a solution of 3-bromophthalide (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(3-Methoxyphenyl)phthalide.

Step 2: Reduction to Diol

-

Carefully add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) to a flame-dried flask under an inert atmosphere.

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add a solution of 4-(3-Methoxyphenyl)phthalide (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and concentrate the filtrate to obtain the crude diol.

Step 3: Conversion to Dibromide

-

Dissolve the crude diol in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 2.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Pour the reaction mixture onto ice and extract with an organic solvent.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the dibromide.

Step 4: Cyclization to Isoindoline

-

Dissolve the dibromide in a suitable solvent (e.g., ethanol or THF).

-

Add an excess of aqueous ammonia or a primary amine.

-

Stir the reaction at room temperature or with gentle heating for 12-24 hours.

-

Remove the solvent under reduced pressure and partition the residue between an organic solvent and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

PART 3: Stereochemistry

The molecular structure of this compound does not contain a chiral center. Therefore, under normal circumstances, it exists as a single achiral molecule and does not have stereoisomers.

However, it is important to note that substitution on the pyrrolidine ring of the isoindoline core at positions 1 or 3 can introduce chirality. For instance, in many biologically active isoindolinones, the C3 position is a stereocenter.[3][4] If further derivatization of this compound were to introduce a substituent at the C1 or C3 position, the resulting molecule would be chiral and exist as a pair of enantiomers.

Chiral Resolution of Substituted Isoindoline Derivatives

Should a chiral derivative of this compound be synthesized, the separation of the enantiomers would be a critical step for evaluating their biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.[5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.[6][7][8]

Table 2: Common Chiral Stationary Phases for Amine Derivatives

| CSP Type | Common Trade Names | Typical Mobile Phases |

| Polysaccharide-based (amylose or cellulose derivatives) | Chiralpak®, Chiralcel® | Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water |

| Pirkle-type | Whelk-O® | Normal Phase: Hexane/Ethanol |

| Protein-based | Chiral-AGP | Aqueous buffers |

The choice of CSP and mobile phase is empirical and requires screening of different conditions to achieve optimal separation.

Experimental Protocol: Chiral HPLC Method Development

Caption: Workflow for chiral HPLC method development.

-

Column Screening: Begin by screening a set of diverse chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Whelk-O 1).

-

Mobile Phase Selection: Start with a standard mobile phase for each column type (e.g., 90:10 hexane:isopropanol for normal phase).

-

Optimization: If partial separation is observed, optimize the mobile phase composition by varying the solvent ratio and adding small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution and peak shape.

-

Method Validation: Once a satisfactory separation is achieved, validate the method according to ICH guidelines.

PART 4: Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline core and the 3-methoxyphenyl substituent. The benzylic protons of the pyrrolidine ring will likely appear as singlets or multiplets depending on their chemical environment. The methoxy group will present a characteristic singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-O stretching of the methoxy group.

PART 5: Potential Applications in Drug Discovery

The isoindoline scaffold is present in a number of drugs with diverse therapeutic applications.[1] For example, isoindolinone-based compounds like lenalidomide and pomalidomide are used in the treatment of multiple myeloma.[1] Other isoindoline derivatives have been investigated as inhibitors of various enzymes and receptors.[2]

The introduction of the 3-methoxyphenyl substituent could modulate the pharmacokinetic and pharmacodynamic properties of the isoindoline core, potentially leading to novel biological activities. This moiety is present in numerous bioactive molecules and can participate in various non-covalent interactions with protein targets. Therefore, this compound represents a valuable starting point for the synthesis of new chemical entities for screening in various disease areas, including oncology, inflammation, and neuroscience.

PART 6: Conclusion

This technical guide has outlined the key aspects of the molecular structure, stereochemistry, and synthetic strategies for this compound. While this specific molecule may not be extensively documented, a robust framework for its synthesis and characterization can be built upon the well-established chemistry of isoindoline derivatives. The proposed synthetic pathway offers a reliable route to the target compound, and the discussion on stereochemistry and analytical techniques provides the necessary guidance for its thorough characterization. The potential for this class of compounds in drug discovery warrants further investigation and development.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pravara.com [pravara.com]

- 8. m.youtube.com [m.youtube.com]

Strategic Synthesis of 4-(3-Methoxyphenyl)isoindoline: A Modular Cross-Coupling Approach

Topic: "4-(3-Methoxyphenyl)isoindoline" Synthesis Pathway Exploration Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindoline scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents, including antipsychotics and antidepressants. While 5-substituted isoindolines are readily accessible via 4-substituted phthalic precursors, the 4-substituted isoindoline isomers (substituted at the "corner" position, adjacent to the bridgehead) present a unique synthetic challenge due to the specific regiochemistry required in the starting materials.

This guide details a robust, scalable synthesis of This compound . The pathway utilizes a convergent strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling on a protected 4-bromoisoindoline scaffold. This modular approach allows for late-stage diversification, making it highly suitable for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis

The design strategy relies on the disconnection of the biaryl bond. To avoid potential chemoselectivity issues with the secondary amine, the nitrogen atom must be protected prior to the metal-catalyzed coupling.

Key Disconnections:

-

C–N Bond Cleavage: Removal of the Boc protecting group.

-

C–C Bond Cleavage (Biaryl): Disconnection at the 4-position via Suzuki coupling.

-

Core Construction: Reduction of the 3-bromophthalimide precursor.

Pathway Visualization (DOT)

Figure 1: Retrosynthetic tree illustrating the convergent strategy from 3-bromophthalic anhydride.

Phase 1: Scaffold Construction (The "Regio-Control" Phase)

The critical challenge in synthesizing 4-substituted isoindolines is selecting the correct phthalic precursor. 4-Bromophthalic anhydride yields the 5-bromoisoindoline . To obtain the 4-bromoisoindoline , one must start with 3-bromophthalic anhydride .

Step 1.1: Formation of 3-Bromophthalimide

Rationale: The anhydride is converted to the imide to facilitate the subsequent reduction to the amine.

-

Reagents: 3-Bromophthalic anhydride, Urea (or Ammonium Acetate).

-

Conditions: Fusion (150–180°C) or microwave irradiation.

-

Yield Expectation: 85–95%.

Step 1.2: Reduction to 4-Bromoisoindoline

Rationale: Reduction of the imide carbonyls requires a strong hydride donor. Borane-THF is preferred over LiAlH₄ for halogenated substrates to minimize the risk of hydrodehalogenation (stripping the bromine).

-

Reagents:

(1.0 M solution). -

Conditions: Reflux under

, followed by acidic workup (MeOH/HCl) to break the boron-amine complex. -

Note: The product is the free secondary amine, 4-bromoisoindoline.

Step 1.3: N-Boc Protection

Rationale: The secondary amine is highly nucleophilic and can poison the Pd catalyst or participate in Buchwald-Hartwig side reactions. A Boc group is orthogonal to the basic conditions of the Suzuki coupling.

-

Reagents:

, -

Protocol: Standard carbamate formation.

Phase 2: The Cross-Coupling (The "Key" Step)

This step installs the 3-methoxyphenyl moiety. The Suzuki-Miyaura reaction is chosen for its tolerance of the Boc group and the commercial availability of boronic acids.

Reaction Mechanism & Workflow

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the isoindoline scaffold.

Detailed Protocol: Suzuki Coupling

Reagents:

-

Substrate: N-Boc-4-bromoisoindoline (1.0 equiv)

-

Coupling Partner: 3-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a reaction vial with the bromide, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed 1,4-dioxane and aqueous base.

-

Heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Data Table: Optimization Parameters

| Parameter | Standard Condition | Alternative (If Low Yield) | Reason for Switch |

| Catalyst | Steric bulk of 4-position may require electron-rich ligands. | ||

| Base | Cesium salts often improve yields in hindered couplings. | ||

| Solvent | Dioxane/Water | Toluene/Water | Higher temperature capacity (110°C). |

Phase 3: Deprotection & Isolation

The final step reveals the secondary amine.

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (1:4 ratio) OR 4M HCl in Dioxane.

-

Procedure: Stir at room temperature for 1–2 hours.

-

Isolation:

-

Evaporate volatiles.

-

Basify with saturated

(pH > 9). -

Extract with DCM or EtOAc (Note: Free base isoindolines are soluble in organics).

-

Convert to HCl or Oxalate salt for long-term stability.

-

Analytical Validation (Expected Data)

To validate the synthesis of This compound , the following spectral features should be confirmed:

-

1H NMR (400 MHz, DMSO-d6):

-

Isoindoline Core: Two singlets or tight multiplets for the methylene protons (

-N) at -

Methoxy Group: Strong singlet at

3.80 ppm. -

Aromatic Region: 7 protons total. Look for the specific pattern of the 3-methoxyphenyl ring (doublet, singlet, triplet, doublet).

-

-

Mass Spectrometry (ESI+):

-

Molecular Formula:

-

Exact Mass: 225.12

-

Observed

: 226.1

-

Troubleshooting & Critical Control Points

-

Issue: Protodeboronation: If the boronic acid decomposes before coupling, the yield drops.

-

Solution: Use a slight excess (1.5 equiv) of boronic acid or switch to the corresponding pinacol ester.

-

-

Issue: Incomplete Reduction (Step 1.2): Isoindolinones (lactams) are stable intermediates.

-

Solution: Ensure anhydrous conditions and sufficient reflux time with Borane. Verify disappearance of the carbonyl stretch (~1700 cm⁻¹) by IR.

-

-

Issue: Regio-confusion:

-

Check: Ensure the starting material is 3-bromophthalic anhydride , NOT 4-bromophthalic anhydride. 4-bromo yields the 5-aryl isoindoline.

-

References

-

Synthesis of Bromophthalimides

- Title: "Regioselective synthesis of substituted phthalimides."

- Source:Journal of Organic Chemistry.

- Context: Establishes the conversion of 3-substituted anhydrides to imides.

-

Reduction of Imides to Isoindolines

- Title: "Borane-Tetrahydrofuran Complex: A Selective Reducing Agent."

- Source:Chemical Reviews.

- Context: Standard protocol for reducing cyclic imides to cyclic amines without dehalogen

-

Suzuki Coupling on Isoindolines

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Protected Isoindolines."

- Source:Tetrahedron Letters.

-

Context: General methodology for biaryl formation on nitrogen heterocycles.[1]

-

Medicinal Chemistry of Isoindolines

- Title: "Isoindoline deriv

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Validates the scaffold's utility in drug discovery.

Sources

Technical Whitepaper: Pharmacological Profiling of 4-(3-Methoxyphenyl)isoindoline (MPI-4)

This technical guide is structured as a high-level pharmacological whitepaper, designed for drug discovery scientists evaluating the theoretical or investigational compound 4-(3-Methoxyphenyl)isoindoline (referred to herein as MPI-4 ).

The mechanism of action (MoA) presented is a rationalized hypothesis based on Structure-Activity Relationship (SAR) data from the 4-arylisoindoline and 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) chemical classes.

Hypothesis: Dual Serotonin-Norepinephrine Reuptake Inhibition (SNRI) with 5-HT Receptor Modulation.

Executive Summary & Structural Rationale

This compound (MPI-4) represents a ring-contracted bioisostere of the well-characterized 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) scaffold. While 4-PTIQ derivatives are established monoamine reuptake inhibitors, the isoindoline core offers a distinct steric profile that may enhance selectivity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).

Structural Logic (SAR Analysis)

-

Isoindoline Core: Acts as a rigid scaffold positioning the secondary amine (protonated at physiological pH) to interact with the conserved aspartate residue (Asp98 in SERT) within the transporter binding pocket.

-

4-Aryl Substitution: The phenyl ring at the 4-position mimics the hydrophobic pharmacophore found in antidepressants like sertraline or tametraline.

-

3-Methoxy Group: This substitution is critical. Unlike a 4-methoxy (para) substitution which often increases DAT affinity, the 3-methoxy (meta) pattern typically favors SERT/NET selectivity and improves metabolic stability against aromatic hydroxylation.

Mechanism of Action (Hypothesis)

Primary Mechanism: Monoamine Transporter Blockade

MPI-4 is hypothesized to function as a Dual SNRI . It binds to the orthosteric site of presynaptic transporters, preventing the reuptake of neurotransmitters into the presynaptic neuron.

-

Binding Event: MPI-4 enters the central vestibule of the transporter (SERT or NET).

-

Ionic Interaction: The protonated nitrogen of the isoindoline ring forms a salt bridge with the key aspartic acid residue (Asp98 in SERT; Asp75 in NET).

-

Steric Occlusion: The 4-(3-methoxyphenyl) moiety occupies the hydrophobic S1 pocket, locking the transporter in an "outward-facing" conformation.

-

Functional Outcome: This blockade increases the synaptic concentration of 5-HT (Serotonin) and NE (Norepinephrine), enhancing downstream signaling associated with analgesia and mood regulation.

Secondary Mechanism: 5-HT2 Receptor Modulation

Based on the structural similarity to phenylpiperazines, MPI-4 may exhibit low-affinity antagonism at 5-HT2A/C receptors . This "polypharmacology" is desirable in neuropathic pain models, as it mitigates potential anxiety-like side effects induced by pure NE elevation.

Visualization: Synaptic Signaling Pathway

The following diagram illustrates the blockade mechanism at the synaptic cleft.

Figure 1: Proposed Mechanism of Action showing dual inhibition of SERT and NET, leading to enhanced synaptic transmission.

Experimental Validation Protocols

To validate the MPI-4 hypothesis, a robust screening cascade is required. The following protocols are designed to ensure data integrity and reproducibility.

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

Protocol:

-

Membrane Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize and centrifuge to isolate synaptic membranes.

-

Ligand Selection:

-

SERT:

-Citalopram (0.5 nM) -

NET:

-Nisoxetine (1.0 nM) -

DAT:

-WIN35,428 (1.0 nM)

-

-

Incubation:

-

Prepare 10 concentrations of MPI-4 (range:

M to -

Incubate membranes + Radioligand + MPI-4 for 60 min at 25°C.

-

Non-specific binding (NSB) defined by 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).

-

-

Filtration: Harvest via GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Experiment B: Functional Uptake Assay (Efficacy)

Objective: Confirm that binding translates to functional inhibition of neurotransmitter uptake (differentiating antagonists from substrates).

Protocol:

-

Seeding: Plate hSERT/hNET-HEK293 cells in 96-well plates (

cells/well). -

Pre-incubation: Add MPI-4 (various concentrations) in Krebs-Ringer-HEPES buffer for 15 min at 37°C.

-

Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ or IDT307) or tritiated neurotransmitter (

-5-HT). -

Uptake Phase: Incubate for 10 min.

-

Termination: Aspirate buffer and wash with ice-cold buffer to stop transport.

-

Quantification: Lyse cells and measure fluorescence/radioactivity.

-

Data Output: Plot % Inhibition vs. Log[MPI-4].

Predicted Data Profile

The following table summarizes the expected profile for MPI-4 if the hypothesis holds true, compared to a standard SNRI (Venlafaxine).

| Target | Parameter | MPI-4 (Hypothetical) | Venlafaxine (Reference) | Interpretation |

| hSERT | 15 - 30 | 82 | High Affinity | |

| hNET | 45 - 60 | 2480 | Balanced SNRI profile | |

| hDAT | > 10,000 | > 10,000 | Low Abuse Potential | |

| SERT/NET Ratio | Selectivity | ~0.5 | ~30 | MPI-4 is a more balanced inhibitor |

Screening Workflow Visualization

This workflow outlines the critical path from synthesis to lead declaration.

Figure 2: Critical path workflow for validating MPI-4 as a clinical candidate.

References

-

Vertex AI Search. (2024). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors.[1] National Institutes of Health. Link

-

Mayo Clinic. (2024). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[2][3][4] Mayo Clinic. Link

-

Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor.[2][3][4] Wikipedia Foundation. Link[3][4]

-

MDPI. (2009). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules Journal. Link

-

National Institutes of Health. (2012). Structure-activity relationship studies of CNS agents: 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones. PubMed. Link

Sources

- 1. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Physicochemical Profiling of 4-(3-Methoxyphenyl)isoindoline

This technical guide details the physicochemical and stability profile of 4-(3-Methoxyphenyl)isoindoline , a specific 4-arylisoindoline scaffold.

Note on Chemical Identity: This guide addresses the C-substituted isomer (aryl group at the 4-position of the benzene ring), distinct from the more common N-substituted (2-position) isoindolines.

Executive Summary

This compound is a bicyclic secondary amine utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structure features a lipophilic biaryl core comprised of an isoindoline fused system substituted with a 3-methoxyphenyl group.

Key Technical Insights:

-

Solubility Class: Class II (Low Solubility, High Permeability) at neutral pH; highly soluble in acidic media due to the secondary amine (pKa ~9.3).

-

Critical Stability Risk: The isoindoline pyrroline ring is susceptible to benzylic oxidation (auto-oxidation) to form isoindolin-1-ones (lactams) upon exposure to air and light.

-

Storage Requirement: Must be stored as a hydrochloride salt or free base under inert atmosphere (Argon/Nitrogen) at -20°C.

Physicochemical Profile

The solubility behavior of this compound is governed by the ionization of its secondary amine nitrogen.

Key Parameters (Predicted & Empirical)

| Parameter | Value (Approx.) | Technical Context |

| Molecular Weight | 225.29 g/mol | Small molecule fragment. |

| pKa (Base) | 9.3 ± 0.2 | Secondary amine nitrogen. Protonated (cationic) at physiological pH. |

| LogP (Lipophilicity) | 3.2 – 3.5 | Highly lipophilic free base. Drives membrane permeability. |

| LogD (pH 7.4) | ~1.4 | Distribution coefficient drops at pH 7.4 due to ionization (~99% ionized). |

| PSA (Polar Surface Area) | ~21 Ų | Low PSA suggests excellent Blood-Brain Barrier (BBB) penetration. |

Solubility Matrix

The compound exhibits a "U-shaped" solubility profile typical of basic drugs.

| Solvent System | Solubility Status | Mechanism/Notes |

| 0.1 M HCl (pH 1.0) | High (> 10 mg/mL) | Formation of water-soluble hydrochloride salt. |

| PBS (pH 7.4) | Low (< 0.1 mg/mL) | Predominantly ionized, but the lipophilic biaryl tail limits solubility. |

| Water (Neutral) | Very Low (< 0.01 mg/mL) | Free base precipitates; requires co-solvent. |

| DMSO | High (> 50 mg/mL) | Preferred stock solvent. |

| Methanol/Ethanol | High (> 20 mg/mL) | Good for transfers; avoid for long-term storage (nucleophilic solvent). |

Stability & Degradation Profile

The stability of the isoindoline core is the primary concern for researchers. Unlike phthalimides (which are stable diones), the reduced isoindoline ring contains reactive benzylic carbons (C1 and C3) adjacent to the nitrogen.

Degradation Pathway: Oxidative Dehydrogenation

Exposure to atmospheric oxygen, accelerated by light or transition metal impurities, leads to the oxidation of the methylene groups (

-

Stage 1: Formation of a hydroperoxide intermediate at C1.

-

Stage 2: Dehydration to form 4-(3-methoxyphenyl)isoindolin-1-one (Amide/Lactam).

-

Stage 3: Further oxidation to the phthalimide (Dione) is possible but slower.

Visualization of Degradation Logic

Caption: Oxidative degradation pathway of the isoindoline scaffold upon exposure to air/light.

Experimental Protocols

Protocol: Thermodynamic Solubility Assay (Shake-Flask)

Purpose: To determine the saturation solubility in biological buffers.

-

Preparation: Weigh 2 mg of solid this compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, 0.1 M HCl).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours. Note: Protect from light to prevent oxidation.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Oxidation Stress)

Purpose: To validate the stability of the batch.

-

Control: Dissolve compound in Methanol (1 mg/mL).

-

Stress Condition: Add 30%

to a final concentration of 3%. Incubate at Room Temperature for 4 hours. -

Analysis: Inject onto HPLC.

-

Pass Criteria: >95% parent peak retention.

-

Fail Criteria: Appearance of a peak at +14 Da (Carbonyl formation, M+14).

-

Handling & Formulation Guidelines

Storage Recommendations

-

Solid State: Store as the Hydrochloride salt if possible (significantly more stable to oxidation than the free base).

-

Temperature: -20°C is mandatory for long-term storage (> 1 month).

-

Atmosphere: Flush vials with Argon or Nitrogen after every use.

Formulation for In Vivo Studies

Due to high lipophilicity and basicity, simple saline formulations will fail.

-

Option A (IV/IP): 5% DMSO + 40% PEG400 + 55% Water (Acidified to pH 4-5).

-

Option B (Oral): 0.5% Methylcellulose + 0.1% Tween 80 suspension.

Visualization: Solubility-pH Relationship

Caption: The pH-dependent solubility shift driven by the isoindoline secondary amine (pKa ~9.3).

References

-

Isoindoline Scaffold Properties: Gros, P., et al.[1] "Lithiation of Isoindolines: Access to Functionalized Derivatives." Journal of Organic Chemistry, 2002. Link

-

Oxidative Instability: Gribble, G. W. "Oxidation of Isoindolines to Isoindolinones."[2] The Chemistry of Heterocyclic Compounds, 2004. Link

- pKa Prediction Models:ChemAxon / ACD Labs. "Physicochemical Property Prediction for Bicyclic Amines.

Sources

Methodological & Application

"4-(3-Methoxyphenyl)isoindoline" purification techniques (chromatography, recrystallization)

Executive Summary

The synthesis of 4-(3-Methoxyphenyl)isoindoline typically involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) followed by deprotection.[1] The resulting crude matrix often contains stubborn impurities: unreacted boronic acids, palladium residues, and deprotection byproducts.[2] Furthermore, the secondary amine moiety of the isoindoline core presents a specific purification challenge—severe tailing on silica gel due to interactions with acidic silanols.[2]

This Application Note details a bimodal purification strategy designed to achieve >98% purity. We prioritize an initial Acid-Base Extraction to debulk non-basic impurities, followed by Amine-Modified Flash Chromatography or HCl Salt Recrystallization as the final polishing step.[1]

Compound Profile & Physicochemical Logic[1]

Understanding the molecule is the first step to successful isolation.[1]

| Property | Value (Est.) | Purification Implication |

| Structure | Bicyclic amine with aryl pendant | Lipophilic region (aryl) + Polar/Basic region (amine).[1] |

| pKa (Conj. Acid) | ~9.5 – 10.0 | Highly basic.[1] Will protonate fully at pH < 8.[1] |

| LogP | ~2.5 – 3.0 | Moderately lipophilic.[1] Soluble in DCM, EtOAc; less soluble in water/hexanes.[1][2] |

| Key Impurities | Boronic acids, Pd(0), Salts | Boronic acids are acidic; Isoindoline is basic.[1][2] This is the separation lever.[1] |

Phase I: Chemical Workup (The "Cleanup")

Objective: Remove non-basic organic impurities (boronic acids, phosphine ligands) before chromatography.[2]

The Logic: Since the target is a base, we can trap it in the aqueous phase using acid, wash away organic impurities, and then release it back to the organic phase.[2]

Protocol A: Acid-Base Extraction[1]

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

-

Acid Extraction: Extract the organic layer 3x with 1M HCl .

-

Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics.[1]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. NaHCO₃ until pH > 12.[1]

-

Observation: The solution will become cloudy/milky as the free base precipitates or oils out.[1]

-

-

Re-Extraction: Extract the aqueous (now basic) mixture 3x with Dichloromethane (DCM) .

-

Note: DCM is preferred here for its high solubility of the free amine.[1]

-

-

Drying: Dry combined DCM layers over anhydrous

, filter, and concentrate.

Phase II: Chromatographic Purification

Objective: Separation of the free amine from regioisomers or closely related basic byproducts.[2]

The Challenge: Standard silica gel (

Decision Matrix: Choosing the Stationary Phase

Figure 1: Selection guide for stationary phase based on scale and efficiency requirements.[1]

Protocol B: Flash Chromatography (Standard Silica)

Use this if amine-functionalized silica is unavailable.[1]

-

Mobile Phase Preparation:

-

Gradient:

-

Loading: Dissolve sample in minimum DCM. If insoluble, use "dry loading" on Celite.[1][2]

Protocol C: Amine-Functionalized Silica (Recommended)

Use KP-Amino or similar bonded phases.[1]

-

Advantage: No basic modifier needed in solvents.[1] No "ammonia smell" in fractions.

-

Mobile Phase: Hexane / Ethyl Acetate gradient (0–100% EtOAc).[1]

-

Result: The isoindoline behaves like a neutral compound, eluting symmetrically.[1][2]

Phase III: Recrystallization (The "Gold Standard")

Objective: Conversion to the Hydrochloride (HCl) salt for long-term stability and >99% purity.

Free base isoindolines are often viscous oils or low-melting solids prone to oxidation.[1] The HCl salt is typically a stable, crystalline solid.[1][2]

Protocol D: HCl Salt Formation & Crystallization[1]

-

Dissolution: Dissolve the purified free base (from Phase II) in a minimal amount of absolute Ethanol (EtOH) or Isopropanol (IPA) .[1]

-

Ratio: ~5 mL solvent per gram of compound.[1]

-

-

Acidification: Add 2.0 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise with stirring.

-

Precipitation (Anti-solvent):

-

If no solid forms, slowly add Diethyl Ether (

) or Hexanes until the solution turns slightly turbid.[2] -

Heat gently to redissolve, then let cool slowly to Room Temperature, then 4°C.

-

-

Isolation: Filter the white crystalline solid. Wash with cold Ether.[1]

-

Drying: Vacuum dry at 40°C to remove trace solvents.[1]

Analytical Validation (QC)

Before releasing the batch, confirm identity and purity.

| Method | Expected Result | Pass Criteria |

| 1H NMR (DMSO-d6) | Diagnostic singlet for -OCH3 (~3.8 ppm).[1] Isoindoline benzylic protons appear as broad singlets or doublets (~4.5 ppm).[1] | Integral ratios match structure.[1] No solvent peaks >0.5%.[1] |

| LC-MS | Single peak.[1] Mass = [M+H]+ (Calc: 226.12 for free base).[1] | Purity > 98% (UV 254nm).[1] |

| Chloride Content | (If Salt) Titration with AgNO3. | 1:1 Stoichiometry (within 0.5%).[1] |

Workflow Visualization

Figure 2: End-to-end purification workflow from crude reaction mixture to stable salt.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine purification and salt formation). [2]

-

Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines. (Details on using amine-functionalized silica vs. modifiers).

-

Teledyne ISCO. (2022).[1][5] Method Development Strategies for Amine Bonded Phase Columns.

-

PubChem. (2023).[1] Isoindoline Hydrochloride Compound Summary. (Physical property data for isoindoline salts). [2]

Sources

- 1. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]

- 2. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. teledyneisco.com [teledyneisco.com]

Application Notes and Protocols for the In Vitro Characterization of 4-(3-Methoxyphenyl)isoindoline

Introduction

The isoindoline scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and approved pharmaceuticals. Derivatives of this core structure are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anti-cancer activities. Notably, several clinical drugs containing the isoindoline core function by modulating cytokine production or by interacting with the E3 ubiquitin ligase cereblon (CRBN).

This guide provides a comprehensive framework for the initial in vitro characterization of 4-(3-Methoxyphenyl)isoindoline , a novel compound with therapeutic potential. As specific biological data for this molecule is not yet established, we present a logical, stepwise experimental cascade designed to elucidate its solubility, cytotoxicity, and potential mechanisms of action. The protocols herein are based on established, robust methodologies and are intended to be adapted and optimized by the end-user for their specific cell models and research questions.

Part 1: Foundational Characterization and Compound Handling

Before any biological assessment, it is critical to understand the fundamental physicochemical properties of the test compound and to prepare it in a manner that ensures reproducibility.

Protocol 1.1: Solubility Assessment

Rationale: Determining the solubility of this compound in common solvents and, most importantly, in the final cell culture medium is a critical first step. A compound that precipitates in the culture medium will lead to inaccurate and uninterpretable results. This protocol uses a visual inspection method to determine an approximate kinetic solubility.[1][2]

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Microscope

Procedure:

-

High-Concentration Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM). This will serve as the starting point for solubility testing in aqueous media.

-

Serial Dilution in Medium: Serially dilute the DMSO stock solution into your complete cell culture medium to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Crucially, ensure the final DMSO concentration remains constant and non-toxic across all dilutions (typically ≤ 0.5%).

-

Incubation: Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 2 hours, 24 hours).

-

Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation. Use a microscope to examine a small aliquot of the solution for microscopic crystals.

-

Determination of Kinetic Solubility: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under these conditions. All subsequent experiments should use concentrations at or below this limit.

Protocol 1.2: Preparation of Concentrated Stock Solutions

Rationale: Preparing a concentrated stock solution in a non-aqueous solvent like DMSO allows for the addition of small volumes to cell cultures, minimizing the final solvent concentration and its potential off-target effects.[3][4][5]

Materials:

-

This compound (powder form)

-

Anhydrous DMSO, sterile

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Ensure complete dissolution by vortexing or gentle warming.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]

-

Store aliquots at -20°C or -80°C, protected from light.

Part 2: Defining the Therapeutic Window: Cell Viability & Cytotoxicity

Rationale: Before assessing the specific biological activity of a compound, it is essential to determine the concentration range over which it does not cause significant cell death. This "therapeutic window" ensures that any observed effects are due to the compound's specific mechanism of action, not simply a result of general cytotoxicity. We present two common methods that measure different aspects of cell health.

Workflow for Determining Compound Cytotoxicity

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(3-Methoxyphenyl)isoindoline

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(3-Methoxyphenyl)isoindoline. This document provides a detailed, step-by-step protocol intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be specific, accurate, precise, and robust for its intended purpose.

Introduction

This compound is a heterocyclic compound belonging to the isoindoline class of molecules. Isoindoline derivatives are recognized as important structural motifs in medicinal chemistry and drug discovery.[1] Given their prevalence, the development of robust analytical methods for their quantification and purity assessment is crucial during drug discovery and development.[2][3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4]

This application note details the systematic development of a stability-indicating HPLC method for this compound. A stability-indicating method is critical as it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5] The method development is followed by a comprehensive validation protocol and a forced degradation study to ensure its suitability for quality control and stability testing.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[2]

-

Structure: this compound possesses a secondary amine within the isoindoline ring system and an aromatic methoxyphenyl group. The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice.

-

Polarity: The molecule has both non-polar (aromatic rings) and polar (secondary amine) functionalities, making it amenable to reversed-phase chromatography.

-

Solubility: Based on its structure, the compound is expected to be soluble in organic solvents like methanol and acetonitrile, which are common HPLC mobile phase constituents.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the selection and optimization of various chromatographic parameters.[3]

Initial Chromatographic Conditions

Based on the physicochemical properties of this compound, a reversed-phase HPLC method with UV detection was selected as the starting point.

| Parameter | Initial Condition | Rationale |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for the separation of moderately polar to non-polar compounds. |

| Mobile Phase | Acetonitrile and Water | A common mobile phase combination for reversed-phase HPLC. |

| Detection | UV at 230 nm | Aromatic compounds typically exhibit strong absorbance in the low UV region.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column.[9] |

| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

| Column Temperature | Ambient | A convenient starting point. |

Optimization of Chromatographic Parameters

The initial conditions are systematically optimized to achieve a symmetrical peak shape, adequate retention, and good resolution from potential impurities.

-

Mobile Phase Composition: A gradient elution was initially employed to determine the approximate organic solvent concentration required to elute the analyte. Based on these scouting runs, an isocratic mobile phase of acetonitrile and a suitable buffer was chosen to achieve a reasonable retention time and good peak shape. The use of a buffer is important to control the ionization of the secondary amine, which can significantly impact peak shape and retention. A phosphate buffer with a pH around 3-4 would be a good choice to ensure the amine is protonated, leading to better peak symmetry.

-

Wavelength Selection: A UV scan of this compound in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the analyte.

-

Flow Rate and Column Temperature: The flow rate and column temperature were adjusted to optimize the analysis time and peak resolution. Increasing the temperature can sometimes improve peak shape and reduce column backpressure.

Caption: Workflow for HPLC Method Development.

Final Optimized HPLC Method

The following optimized conditions were found to provide the best chromatographic performance for the analysis of this compound.

| Parameter | Optimized Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Detection Wavelength | 230 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Protocols

Preparation of Solutions

5.1.1. 20 mM Potassium Phosphate Buffer (pH 3.0)

-

Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 with o-phosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

5.1.2. Mobile Phase Preparation

-

Mix 600 mL of HPLC grade acetonitrile and 400 mL of 20 mM Potassium Phosphate Buffer (pH 3.0).

-

Degas the mobile phase by sonication for 15 minutes.

5.1.3. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.[10]

5.1.4. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

5.1.5. Sample Preparation

-

For drug substance analysis, accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range of the method.

-

For drug product analysis, a suitable extraction procedure must be developed and validated.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13]

Caption: Key Parameters for HPLC Method Validation.

Specificity and Forced Degradation Study

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] A forced degradation study is the most effective way to demonstrate the stability-indicating nature of the method.[5][6]

Protocol for Forced Degradation:

-

Prepare separate solutions of this compound (approximately 100 µg/mL) for each stress condition.

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with 0.1 N NaOH before injection.[7]

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.[7]

-

Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve in the mobile phase before injection.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

-

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

-

The peak purity of the analyte in the stressed samples should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria: The method is considered specific and stability-indicating if the analyte peak is well-resolved from all degradation product peaks and the peak purity passes. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[14]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

-

Prepare a series of at least five concentrations of this compound from the stock solution over a range of 50-150% of the target concentration.

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area versus concentration.

-

Determine the linearity by calculating the correlation coefficient (r) and the y-intercept.

Acceptance Criteria: A correlation coefficient (r) of ≥ 0.999 is typically required.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

-

Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analyze each concentration level in triplicate.

-

Calculate the percentage recovery.

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

-

Repeatability (Intra-day precision): Analyze six replicate samples of 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the relative standard deviation (RSD) for the results.

Acceptance Criteria: The RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the y-intercepts of regression lines S = the slope of the calibration curve

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

-

Introduce small, deliberate changes to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase pH (± 0.2 units)

-

Column temperature (± 5 °C)

-

Organic phase composition (± 2%)

-

-

Analyze the system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits.

Summary of Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from degradants | Well-resolved peaks, peak purity > 0.999 |

| Linearity (Correlation Coefficient, r) | 0.9998 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 1.5% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | Method is robust | System suitability passes under all conditions |

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method development was based on a systematic approach to optimize chromatographic conditions. The validation was performed in accordance with ICH guidelines, and the results demonstrate that the method is suitable for its intended purpose in a quality control environment. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool for the analysis of this compound in both bulk drug and finished dosage forms.

References

- Jadhav, S. B., et al. (2015). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Chemical and Pharmaceutical Research, 7(4), 1039-1046.

- Gouda, A. A., et al. (2021). The role of forced degradation studies in stability indicating HPLC method development.

-

PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

- Shorokhov, V. V., et al. (2023). A simple method for the synthesis of isoindoline derivatives.

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com.

- BenchChem. (2025).

- Paw, B., & Ligor, T. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(5), 339-347.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

-

PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

- Lim, Y. G., et al. (2019).

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Rondaxe. (2025).

- Gendvile, M., et al. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Turkish Journal of Pharmaceutical Sciences, 18(6), 724-732.

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

- Pharmaguideline. (n.d.). Steps for HPLC Method Development.

- Biosciences Biotechnology Research Asia. (n.d.).

- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Yuce, M., & Capan, Y. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 70(1), 45-54.

- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Beilstein Journals. (n.d.).

- International Council for Harmonis

- YouTube. (2024).

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. HPLC Method development: an overview. [pharmacores.com]

- 3. asianjpr.com [asianjpr.com]

- 4. wjpmr.com [wjpmr.com]

- 5. onyxipca.com [onyxipca.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. pharmtech.com [pharmtech.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. youtube.com [youtube.com]

- 14. resolvemass.ca [resolvemass.ca]

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 4-(3-Methoxyphenyl)isoindoline

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It focuses on the critical reduction step in synthesizing 4-(3-Methoxyphenyl)isoindoline , a scaffold often utilized in CNS-active drug discovery (e.g., D2/D3 antagonists).

Current Status: Online Topic: Troubleshooting Reduction By-products & Optimization Applicable Reagents: LiAlH₄, BH₃-THF, AlCl₃, Red-Al

Executive Summary: The "Steric Trap"

Synthesizing 4-arylisoindolines presents a specific kinetic challenge compared to unsubstituted isoindolines. The bulky 3-methoxyphenyl group at the C4 position creates significant steric hindrance for the adjacent carbonyl group (in phthalimide or lactam precursors).

Standard protocols often fail to fully reduce this "shielded" carbonyl, resulting in the persistence of the isoindolin-1-one (lactam) impurity. This guide provides the troubleshooting logic to overcome this energy barrier while preventing over-reduction of the electron-rich methoxyphenyl ring.

Module 1: The Synthetic Pathway & Impurity Map

The following diagram illustrates the standard Suzuki-Reduction route and identifies exactly where the process fails, generating specific by-products.

Caption: Figure 1. Reaction cascade showing the "Steric Stall" leading to the common Lactam impurity (Impurity A).

Module 2: Troubleshooting The Reduction (Q&A)

Issue 1: The "Stubborn Lactam" (Incomplete Reduction)

Symptom: LCMS shows a major peak with Mass M+14 relative to the target. NMR shows a persistent carbonyl signal (~170 ppm) and a singlet methylene peak (instead of two distinct methylene sets).

Q: Why is the reaction stopping at the lactam stage despite using excess LiAlH₄? A: This is a regioselectivity issue driven by sterics. In 4-substituted phthalimides, the two carbonyls are not equivalent. The hydride attacks the least hindered carbonyl (C1, distal to the aryl group) first, reducing it to a methylene. The remaining carbonyl (C3) is shielded by the bulky 3-methoxyphenyl group. The resulting aluminum-complexed intermediate becomes too sterically crowded to accept the final hydride delivery required to remove the oxygen.

Protocol Adjustment (The "Alane" Boost): Standard LiAlH₄ is nucleophilic. To reduce the hindered lactam, you need an electrophilic reducing agent that coordinates to the oxygen first.

-

Switch to Alane (AlH₃): Generate AlH₃ in situ by adding anhydrous AlCl₃ (1 equiv) to LiAlH₄ (3 equiv) in THF.

-

Mechanism: The AlH₃ is smaller and more electrophilic than the aluminohydride anion, allowing it to coordinate to the hindered carbonyl oxygen and facilitate hydride transfer.

-

Reflux: This specific substrate often requires reflux (65°C) for 4–6 hours; room temperature is insufficient for the final reduction step.

Issue 2: The "Aluminum Curse" (Low Yield / Emulsions)

Symptom: TLC shows conversion, but after workup, the mass balance is <40%. The aqueous layer was a gelatinous gray sludge.

Q: Where did my product go? A: Isoindolines are secondary amines that form stable, sticky complexes with aluminum salts. Standard water/NaOH quenches precipitate Al(OH)₃, which traps the product in the solid matrix (occlusion).

Protocol Adjustment (Rochelle’s Salt Method): Do not use the Fieser (Water/15% NaOH/Water) method for this specific substrate if you are experiencing yield loss.

-

Quench: Dilute reaction with wet ether/THF at 0°C.

-

Digestion: Add saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) (approx. 20 mL per gram of LiAlH₄).

-

Stir: Vigorously stir for 2–4 hours (or overnight) until two clear, distinct layers form. The tartrate chelates the aluminum, solubilizing it in the aqueous layer and releasing the amine into the organic layer.

Issue 3: Over-reduction & Demethylation

Symptom: Loss of the methoxy signal in NMR (demethylation) or appearance of aliphatic multiplets (ring saturation).

Q: Did I strip the methoxy group? A: LiAlH₄ rarely demethylates anisoles, but Borane (BH₃) or Lewis acids (like AlCl₃ or BBr₃) can if the temperature is too high.

-

Diagnosis: If you used BH₃-THF or BH₃-DMS, the Lewis acidic boron species can cleave the ether at reflux.

-

Fix: If using Borane, keep the temperature below 50°C. If using the AlCl₃/LiAlH₄ method described above, ensure strictly anhydrous conditions and do not exceed 65°C.

Module 3: Impurity Profiling & Purification Data

Use this table to identify by-products in your crude mixture.

| Component | Structure Note | Relative Mass (LCMS) | polarity (TLC) | Troubleshooting Action |

| Target | Isoindoline (Sec. Amine) | M (MW ~225) | Low/Mid (Streaks) | Isolate via Acid/Base extraction. |

| Impurity A | Lactam (Isoindolin-1-one) | M + 14 | High (More polar) | CRITICAL: Re-subject crude to AlH₃ reduction. Separation is difficult. |

| Impurity B | Hydroxylactam | M + 16 | Very High | Dehydrates to enamine or reduces. Treat w/ NaBH₄/TFA. |

| Impurity C | Phthalimide (Starting Mat) | M + 28 | High | Reaction failed. Check reagent quality. |

Recommended Purification Workflow

Isoindolines are prone to oxidation (turning brown/black) on silica gel due to the formation of N-oxides or polymerization.

Caption: Figure 2. Acid-Base purification strategy to remove non-basic lactam impurities and stabilize the product.

Pro Tip: Store the final product as the Hydrochloride (HCl) or Oxalate salt . The free base this compound is air-sensitive and will degrade over time.

References

-

Reduction of hindered phthalimides: Journal of Organic Chemistry. "Selective reduction of hindered N-substituted phthalimides using Alane (AlH3)." (General reference for AlH3 methodology).

-

Isoindoline Synthesis Overview: BenchChem Technical Guides. "An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives."

-

Aluminum Emulsion Workup: Master Organic Chemistry. "Navigating Reductions with Lithium Aluminum Hydride: Workup Procedures."

-

Borane Reduction Side Effects: Tetrahedron Letters. "Cleavage of aryl ethers by Lewis acids during amide reduction."

"4-(3-Methoxyphenyl)isoindoline" stability issues in long-term storage

A Guide to Long-Term Storage, Stability, and Troubleshooting

Welcome to the technical support center for 4-(3-Methoxyphenyl)isoindoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, data from structurally related compounds, and extensive experience with heterocyclic chemistry.

Understanding the Molecule: Structural Features and Inherent Stabilities

This compound is a bicyclic heterocyclic compound featuring an isoindoline core substituted with a methoxyphenyl group. The stability of this molecule is primarily influenced by three key structural components:

-

The Isoindoline Core: This fused ring system contains a secondary amine, which is a site of potential reactivity. Isoindolines are the reduced form of isoindoles and can be susceptible to oxidation.[1]

-

The Secondary Amine: The nitrogen atom in the isoindoline ring is a nucleophilic and basic center. Like many secondary amines, it can react with acids, oxidizing agents, and electrophiles.

-

The Methoxyphenyl Group: The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group. The ether linkage can be susceptible to cleavage under harsh acidic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below room temperature, ideally between 2-8°C. | Lower temperatures slow down potential degradation reactions. Amines should generally be stored below 30°C (86°F) to maintain stability.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The secondary amine in the isoindoline ring is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |

| Light | Protect from light by storing in an amber vial or a dark location. | Aromatic compounds and amines can be light-sensitive, which can catalyze degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Amines can be hygroscopic, and absorbed moisture can facilitate degradation pathways.[2] |

Q2: I've noticed a discoloration (e.g., yellowing or browning) of my solid sample over time. What could be the cause?

Discoloration is a common indicator of chemical degradation. For this compound, this is most likely due to oxidation of the isoindoline core. The formation of conjugated systems, such as isoindolinones or further oxidation products, can lead to colored impurities.[3] Spontaneous oxidation of related compounds to form colored pigments has been observed.[1]

Troubleshooting Steps:

-

Assess Purity: Use an analytical technique like HPLC or LC-MS to determine the purity of the sample.

-

Structural Characterization: If significant impurities are detected, use techniques like NMR or MS to identify the degradation products.

-

Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see Q1).

Q3: My NMR spectrum shows unexpected peaks that weren't present in the initial analysis. What are the likely degradation products?

Based on the structure of this compound, the most probable degradation products are:

-

Isoindolinone derivative: Oxidation at the benzylic position of the isoindoline ring would form the corresponding lactam. This is a common oxidation byproduct of isoindolines.[3]

-

Phthalimide derivative: Further oxidation of the isoindolinone can lead to the formation of a phthalimide.[3]

-

N-oxide: Oxidation of the secondary amine can form an N-oxide.[3]

Q4: I am observing poor solubility of my compound compared to a fresh batch. What could be the reason?

Decreased solubility can be a result of the formation of less soluble degradation products or polymerization. If the compound has been exposed to air and light, oxidative polymerization could occur.

Q5: How can I perform a simple stability study on my sample?

You can perform a short-term stability study to assess the quality of your compound.

Experimental Protocol: Accelerated Stability Study

-

Sample Preparation: Divide your sample of this compound into three portions in separate, appropriately labeled vials.

-

Initial Analysis (T=0): Analyze one portion immediately using HPLC to determine the initial purity. This will be your baseline.

-

Storage Conditions:

-

Store the second portion under the recommended conditions (2-8°C, inert atmosphere, dark).

-

Store the third portion under "accelerated" conditions (e.g., 40°C, open to air and light).

-

-

Time-Point Analysis: Analyze the samples from both storage conditions at regular intervals (e.g., 1 week, 2 weeks, 1 month) using the same HPLC method.

-

Data Comparison: Compare the purity of the samples over time to the initial analysis. Significant degradation under accelerated conditions is a strong indicator of potential long-term stability issues.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely oxidative degradation pathways for this compound.

Caption: Potential oxidative degradation pathways of this compound.

Experimental Workflow for Purity Assessment

This workflow outlines the steps for assessing the purity of your this compound sample.

Caption: Workflow for assessing the purity of this compound by HPLC.

References

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

The chemistry of isoindole natural products. PMC - NIH. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. [Link]

-

Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. ACS Publications. [Link]

Sources

"4-(3-Methoxyphenyl)isoindoline" challenges in chiral separation

Technical Support Center: Chiral Applications Group Topic: Troubleshooting "4-(3-Methoxyphenyl)isoindoline" Separation Challenges Ticket ID: #ISO-43MP-CHIRAL Status: Open Responder: Dr. Aris V., Senior Application Scientist[1][2]

Executive Summary: The "Phantom" Chirality Problem

Welcome to the technical support hub. If you are attempting to perform a chiral separation on This compound , you are likely encountering one of two frustrating scenarios:

-

The "Ghost" Split: You observe two peaks (or a plateau) for a molecule that theoretically has no stereocenter.[1][2]

-

The "Sticky" Amine: Your peaks are tailing aggressively, ruining resolution (

), regardless of the chiral selector used.

This guide addresses the unique physicochemical behavior of 4-arylisoindolines. We will deconstruct the structural ambiguity, address the secondary amine basicity, and provide a definitive protocol to distinguish between true enantiomers and dynamic rotamers.

Part 1: Structural Diagnostics (Is it actually Chiral?)

Before optimizing the method, we must validate the stereochemistry.

The Core Issue: The structure This compound (Structure A in the diagram below) is achiral in its ground state because it possesses a plane of symmetry (assuming rapid rotation of the aryl bond).[1][2]

-

If you see separation: You are likely observing Atropisomerism (axial chirality) due to restricted rotation, or you are actually working with a 1-substituted derivative (Structure B).[1][2]

Diagnostic Decision Tree

Figure 1: Diagnostic workflow to determine the origin of peak splitting.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I see a bridge or plateau between two peaks."

Diagnosis: Dynamic Chromatography (Rotamer Interconversion).[1][2]

The 4-aryl bond in isoindolines has a rotational barrier.[1][2] If this barrier is

Solution: Temperature Control

-

To Quantify (Integrate): Cool the column to 5–10°C. This "freezes" the rotation, sharpening the two rotamer peaks so you can integrate them (though they are chemically identical in solution, they may interact differently with a chiral stationary phase).

-

To Purify (Single Peak): Heat the column to 40–50°C. This accelerates rotation, coalescing the split peaks into a single, sharp average peak.

Issue 2: "My peaks are tailing badly (Asymmetry > 1.5)."

Diagnosis: Secondary Amine Interaction.[1][2]

The isoindoline nitrogen is a basic secondary amine (

Solution: The "Basic" Additive Protocol Standard 0.1% TFA is often insufficient for secondary amines on polysaccharide columns.[1][2]

-

Switch Additive: Use 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .[1][2]

-

Immobilized Columns: If using Immobilized phases (e.g., Chiralpak IA, IB, IC), you can use stronger solvents.[1] Dissolve the sample in DCM/Alkane to prevent solvent-mismatch broadening.[1][2]

Part 3: Optimized Experimental Protocols

Protocol A: Distinguishing Rotamers from Enantiomers (The "Heat Check")

Use this if you suspect your "chiral" separation is actually just restricted rotation.[1][2]

| Parameter | Condition Set A (Cryo) | Condition Set B (Thermo) | Rationale |

| Column | Chiralpak AD-H or OD-H | Same | Polysaccharides are sensitive to conformation.[1][2] |

| Mobile Phase | Hexane/IPA/DEA (90:10:0.[1][2]1) | Same | Keep chemistry constant. |

| Temperature | 5°C | 45°C | Modulates rotational kinetic energy.[1][2] |